molecular formula C5H4N4 B052564 3H-[1,2,3]Triazolo[4,5-c]pyridine CAS No. 273-05-2

3H-[1,2,3]Triazolo[4,5-c]pyridine

Cat. No. B052564
CAS RN: 273-05-2
M. Wt: 120.11 g/mol
InChI Key: ZSYMMINAALNVSH-UHFFFAOYSA-N
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Description

3H-[1,2,3]Triazolo[4,5-c]pyridine belongs to the class of triazolopyridine . It is a compound with a molecular weight of 120.11 and its IUPAC name is 5H-[1,2,3]triazolo[4,5-c]pyridine .


Synthesis Analysis

The synthesis of 3H-[1,2,3]Triazolo[4,5-c]pyridine derivatives has been reported in various studies . For instance, one study described the synthesis of 3H-[1,2,3]triazolo[4,5-d]pyrimidines as novel c-Met inhibitors .


Molecular Structure Analysis

The molecular structure of 3H-[1,2,3]Triazolo[4,5-c]pyridine is represented by the linear formula C5H4N4 . The InChI code for this compound is 1S/C5H4N4/c1-2-6-3-5-4(1)7-9-8-5/h1-3H,(H,7,8,9) .


Physical And Chemical Properties Analysis

3H-[1,2,3]Triazolo[4,5-c]pyridine is a solid compound with a density of 1.5±0.1 g/cm3 . It has a boiling point of 428.9±18.0 °C at 760 mmHg . The compound has a molar refractivity of 32.8±0.3 cm3 and a polar surface area of 54 Å2 .

Scientific Research Applications

Medicinal Chemistry

The compound has been used in medicinal chemistry, particularly in the development of drugs for c-Met inhibition . c-Met is a protein kinase that plays a crucial role in cellular growth, survival, and migration. Inhibiting this protein can be beneficial in treating various types of cancer .

GABA A Modulating Activity

“3H-[1,2,3]Triazolo[4,5-c]pyridine” has shown GABA A modulating activity . GABA A receptors are a type of neurotransmitter receptor that responds to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system. Modulating these receptors can have potential applications in treating neurological disorders .

Fluorescent Probes

This compound has been used as a fluorescent probe . Fluorescent probes are used in various biological and chemical research applications for detecting specific components or processes .

Structural Units of Polymers

“3H-[1,2,3]Triazolo[4,5-c]pyridine” has been used as structural units of polymers . These polymers can be used in various applications, including the development of solar cells .

BACE-1 Inhibition

The compound has demonstrated BACE-1 inhibition . BACE-1 is an enzyme that plays a key role in the production of amyloid-beta peptide in the brain, which is associated with Alzheimer’s disease. Inhibiting this enzyme can be a potential therapeutic strategy for Alzheimer’s disease .

Coupling Reagent for Amino Acids and Peptides

“3H-[1,2,3]Triazolo[4,5-c]pyridine” is also known as a benzotriazolic additive that is commonly used as a coupling reagent for amino acids and peptides . It is used to minimize epimerization, which can be crucial in peptide synthesis .

Safety and Hazards

The safety information for 3H-[1,2,3]Triazolo[4,5-c]pyridine indicates that it is advisable to avoid breathing its mist, gas, or vapours and to avoid contact with skin and eyes . The compound is classified under the GHS07 hazard class .

properties

IUPAC Name

2H-triazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c1-2-6-3-5-4(1)7-9-8-5/h1-3H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYMMINAALNVSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=NNN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40181741
Record name 1H-1,2,3-Triazlo(4,5-c)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3H-[1,2,3]Triazolo[4,5-c]pyridine

CAS RN

273-05-2
Record name 1H-1,2,3-Triazlo(4,5-c)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000273052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,3-Triazlo(4,5-c)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-[1,2,3]triazolo[4,5-c]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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